N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
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Overview
Description
“N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable precursor such as acetophenone and thiourea, the thiazole ring can be formed through a cyclization reaction.
Acetylation: The thiazole intermediate can be acetylated using acetic anhydride under acidic conditions.
Formation of the Benzamide Group: The acetylated thiazole can then be reacted with 4-aminobenzoyl chloride to form the benzamide group.
Introduction of the Diallylsulfamoyl Group: Finally, the benzamide intermediate can be reacted with diallylsulfamide under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the diallylsulfamoyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the acetyl and benzamide moieties.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound’s structure suggests it may bind to specific molecular targets, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Benzamide Derivatives: Compounds like metoclopramide and sulpiride.
Sulfamoyl Derivatives: Compounds like sulfamethoxazole and sulfanilamide.
Uniqueness
The uniqueness of “N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-4-15-27(16-5-2)33(30,31)20-13-11-19(12-14-20)23(29)26-24-25-21(22(32-24)17(3)28)18-9-7-6-8-10-18/h4-14H,1-2,15-16H2,3H3,(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTRYAFZABJFBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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